molecular formula C28H28FN5O6S B560112 AVL-292 benzenesulfonate CAS No. 1360053-81-1

AVL-292 benzenesulfonate

Cat. No.: B560112
CAS No.: 1360053-81-1
M. Wt: 581.6 g/mol
InChI Key: ABSXPNGWJFAPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spebrutinib besylate is an orally administered, covalent, small-molecule inhibitor of Bruton’s tyrosine kinase. Bruton’s tyrosine kinase is a crucial enzyme in the signaling pathways of B-cell and Fc receptors, playing a significant role in the proliferation and activation of B-cells. Spebrutinib besylate has been studied for its potential therapeutic applications in treating rheumatoid arthritis and various B-cell malignancies .

Preparation Methods

The synthesis of spebrutinib besylate involves several steps. Initially, the 4-chloro group of 2,4-dichloro-5-fluoropyrimidine is substituted with tert-butyl (3-aminophenyl)carbamate in the presence of N,N-diisopropylethylamine to obtain an intermediate compound. This intermediate is then further reacted to form spebrutinib . Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Spebrutinib besylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include N,N-diisopropylethylamine and tert-butyl (3-aminophenyl)carbamate. The major product formed is spebrutinib besylate, which is then purified for further use.

Scientific Research Applications

Spebrutinib besylate has a wide range of scientific research applications:

Mechanism of Action

Spebrutinib besylate exerts its effects by covalently binding to the cysteine residue in the active site of Bruton’s tyrosine kinase. This binding inhibits the kinase’s activity, thereby blocking downstream signaling pathways involved in B-cell proliferation and activation . The inhibition of Bruton’s tyrosine kinase leads to reduced production of inflammatory cytokines and chemokines, making it effective in treating autoimmune diseases and B-cell malignancies.

Properties

IUPAC Name

benzenesulfonic acid;N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3.C6H6O3S/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2;7-10(8,9)6-4-2-1-3-5-6/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSXPNGWJFAPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360053-81-1
Record name Spebrutinib besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360053811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SPEBRUTINIB BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ET192UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.